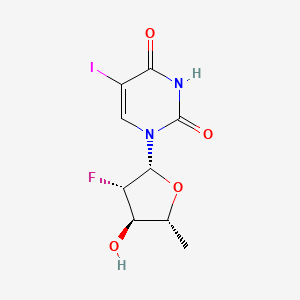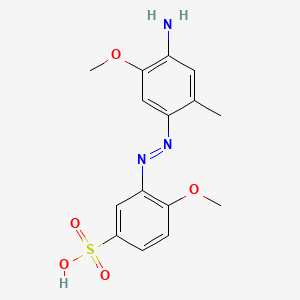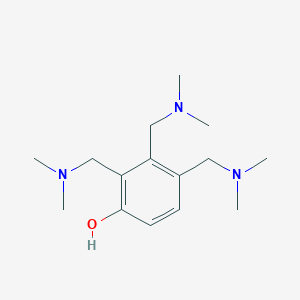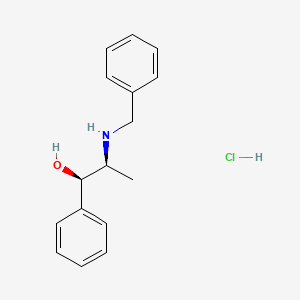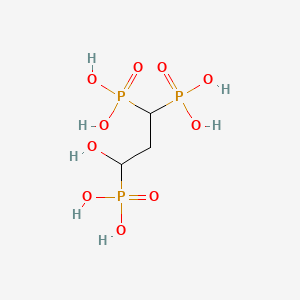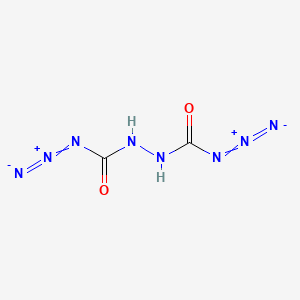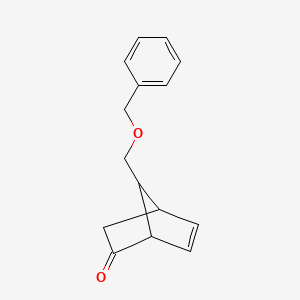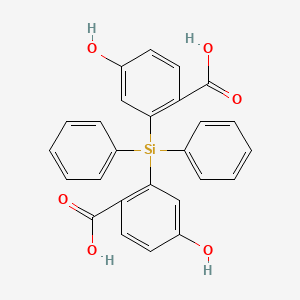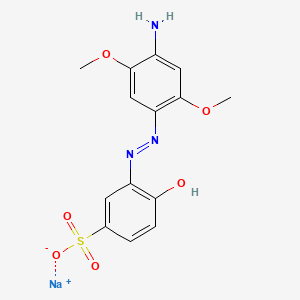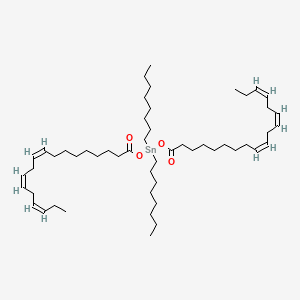
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9(Z),12(Z),15(Z)-trienoyloxy groups attached to a dioctylstannane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane typically involves the esterification of octadeca-9(Z),12(Z),15(Z)-trienoic acid with dioctyltin oxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of esters and other derivatives.
Applications De Recherche Scientifique
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane: Similar structure but with two double bonds in the fatty acid chains.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is unique due to its three double bonds in the fatty acid chains, which can influence its reactivity and interaction with other molecules
Propriétés
Numéro CAS |
94349-27-6 |
|---|---|
Formule moléculaire |
C52H92O4Sn |
Poids moléculaire |
900.0 g/mol |
Nom IUPAC |
[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
Clé InChI |
USAUKSQBQLVJQY-VMTDMSJFSA-L |
SMILES isomérique |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




